Piboserod

概述

描述

皮博塞罗是一种选择性5-羟色胺受体4拮抗剂,5-羟色胺受体4是血清素的受体。 它最初由葛兰素史克公司开发,用于治疗心房颤动和肠易激综合征 . 皮博塞罗也因其在治疗慢性心力衰竭方面的潜力而被研究 .

作用机制

皮博塞罗作为5-羟色胺受体4的特定拮抗剂发挥作用。通过阻断这种受体,皮博塞罗抑制血清素对蠕动反射和排便的影响,这在肠易激综合征等疾病中是有益的。 在心脏中,皮博塞罗降低了衰竭心脏肌肉对血清素的反应性,这有助于改善慢性心力衰竭患者的心脏功能 .

生化分析

Biochemical Properties

Piboserod acts as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor . The 5-HT4 receptor antagonists, like this compound, are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies .

Cellular Effects

The cellular effects of this compound are primarily related to its antagonistic action on the 5-HT4 receptor . As 5-HT4 receptors are present in human atrial cells, when stimulated, they may cause atrial arrhythmias .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a specific antagonist of the 5-HT4 receptor . By blocking this receptor, this compound can inhibit the ability of serotonin to sensitize the peristaltic reflex and induce defecation .

Temporal Effects in Laboratory Settings

placebo .

Metabolic Pathways

Specific metabolic pathways involving this compound are not mentioned in the search results. Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .

Transport and Distribution

Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .

Subcellular Localization

Given its role as a 5-HT4 receptor antagonist, it’s likely that this compound interacts with the serotonin system in the body .

准备方法

合成路线和反应条件

皮博塞罗的合成涉及几个关键步骤。起始原料通常是吲哚衍生物,经过一系列反应,包括烷基化、环化和酰胺化,形成最终产物。 反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保获得高纯度的目标产物 .

工业生产方法

皮博塞罗的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及连续流动反应器和自动化系统来控制反应参数。 质量控制措施在各个阶段实施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

皮博塞罗经历了几种类型的化学反应,包括:

氧化: 皮博塞罗在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰皮博塞罗上的官能团,从而产生不同的类似物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 还原剂如氢化铝锂和硼氢化钠通常使用。

主要产物

科学研究应用

Cardiac Applications

Heart Failure Treatment

Piboserod has been primarily studied for its effects on heart failure. A notable clinical trial assessed its impact on left ventricular function in patients with symptomatic heart failure. In this double-blind, placebo-controlled study, patients were treated with either this compound (80 mg) or placebo for 24 weeks. The primary endpoint was the change in left ventricular ejection fraction (LVEF), measured via cardiac magnetic resonance imaging (MRI).

- Results :

- This compound significantly increased LVEF by 1.7% compared to placebo (P = 0.020).

- The reduction in end-systolic volume from 165 mL to 158 mL was also observed (P = 0.060).

- No significant changes were noted in neurohormones, quality of life, or exercise tolerance, but more adverse events were reported in the this compound group, although specific safety issues could not be identified due to small sample sizes .

Table 1: Summary of Heart Failure Study Results

| Parameter | This compound Group (n=67) | Placebo Group (n=70) | p-value |

|---|---|---|---|

| Change in LVEF | +1.7% | Baseline | 0.020 |

| End-systolic volume (mL) | 158 | Baseline | 0.060 |

| Quality of Life Improvement | No significant change | N/A | N/A |

Gastrointestinal Applications

Irritable Bowel Syndrome (IBS)

This compound has also been investigated for the treatment of irritable bowel syndrome. The mechanism involves antagonizing the effects of serotonin on gastrointestinal motility, which is thought to play a role in IBS pathophysiology.

- Clinical Findings : Early studies suggested that this compound could reduce the frequency and severity of IBS symptoms by modulating peristaltic reflexes and reducing serotonin-induced defecation . However, development for this indication was ultimately discontinued due to insufficient efficacy and safety concerns.

Atrial Fibrillation

This compound was under investigation for atrial fibrillation due to its action on serotonin receptors present in human atrial cells, which can influence arrhythmias.

相似化合物的比较

皮博塞罗在其对5-羟色胺受体4的选择性拮抗作用方面是独特的。类似的化合物包括:

西沙必利: 另一种5-羟色胺受体4拮抗剂,但具有不同的安全性特征。

特格塞罗: 5-羟色胺受体4的部分激动剂,用于类似的胃肠道疾病。

普鲁卡必利: 选择性5-羟色胺受体4激动剂,用于慢性便秘.

生物活性

Piboserod, also known as SB-207266, is a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated for its potential in treating atrial fibrillation and irritable bowel syndrome (IBS), it has been the subject of various studies focusing on its biological activity, particularly in cardiac and gastrointestinal contexts. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound functions primarily as an antagonist at the 5-HT4 receptor, a G-protein coupled receptor that mediates various physiological processes through serotonin signaling. By blocking this receptor, this compound is thought to inhibit serotonin-induced effects on gastrointestinal motility and cardiac function.

Key Actions

- Antagonism of 5-HT4 Receptors : this compound inhibits the action of serotonin at 5-HT4 receptors, which are implicated in modulating peristalsis and defecation in the gastrointestinal tract .

- Cardiac Effects : In the heart, blockade of 5-HT4 receptors may prevent arrhythmias and improve left ventricular function by reducing remodeling associated with heart failure .

Pharmacological Profile

The pharmacological profile of this compound includes various parameters relevant to its biological activity:

| Property | Measurement |

|---|---|

| Average Weight | 369.50 g/mol |

| Chemical Formula | C22H31N3O2 |

| IC50 (nM) | 0.63 |

| Ki (nM) | 0.158 |

| Clinical Indications | Atrial fibrillation, IBS |

Heart Failure Trials

A significant study evaluated the effects of this compound on left ventricular function in patients with symptomatic heart failure. The trial involved:

- Participants : 137 patients randomized to receive either this compound (80 mg) or placebo for 24 weeks.

- Primary Endpoint : Left ventricular ejection fraction (LVEF) measured by cardiac MRI.

- Results : this compound treatment resulted in a statistically significant increase in LVEF by 1.7% compared to placebo (P = 0.020). However, no significant changes were observed in neurohormonal markers or quality of life measures .

Gastrointestinal Studies

This compound was previously evaluated for IBS treatment but development was halted due to insufficient efficacy results. The drug's mechanism as a 5-HT4 antagonist suggested potential benefits in enhancing gastrointestinal motility; however, clinical outcomes did not support continued development for this indication .

Safety Profile

While some studies reported adverse events associated with this compound use, specific safety issues could not be conclusively identified due to small sample sizes. Notably, there was a trend towards increased adverse events compared to placebo groups .

属性

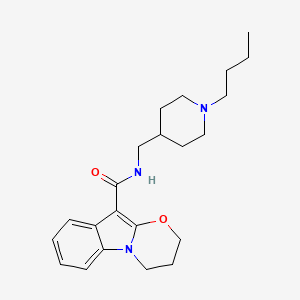

IUPAC Name |

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCSJPATKXABRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165129 | |

| Record name | Piboserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Piboserod appears to act as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor. The 5-HT4 receptor antagonists are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies. As 5-HT4 receptors are present in human atrial cells and when stimulated may cause atrial arrhythmias, piboserod was under investigation in clinical trials for atrial fibrillation. | |

| Record name | Piboserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

152811-62-6 | |

| Record name | Piboserod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152811-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piboserod [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piboserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piboserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBOSEROD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。